2-(Difluoromethyl)-8-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-8-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp2)-H bonds can be accomplished using metal-based methods or Minisci-type radical chemistry .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-8-fluoronaphthalene may involve scalable processes that utilize efficient and cost-effective reagents. The formation of X-CF2H bonds (where X is C, O, N, or S) can be achieved using novel non-ozone depleting difluorocarbene reagents . These methods streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-8-fluoronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include metal catalysts, radical initiators, and electrophilic or nucleophilic reagents . For example, difluoromethylation can be achieved using reagents such as FSO2CF2CO2TMS, CF2N2, and HCF2SO2R .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, difluoromethylated ethers, amines, cyclopropanes, alkenes, and cyclopropenes can be formed through difluorocarbene insertion into various bonds .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-8-fluoronaphthalene has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-8-fluoronaphthalene involves its interaction with molecular targets and pathways. The difluoromethyl group acts as a lipophilic hydrogen bond donor, which can interact with various biological molecules . The compound’s effects are mediated through its ability to form stable interactions with proteins, enzymes, and other biomolecules, thereby influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Difluoromethyl)-naphthalene: Lacks the fluorine atom at the 8-position.
8-Fluoronaphthalene: Lacks the difluoromethyl group.
2-(Trifluoromethyl)-8-fluoronaphthalene: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-8-fluoronaphthalene is unique due to the presence of both the difluoromethyl group and the fluorine atom on the naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased metabolic stability and lipophilicity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H7F3 |
---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
7-(difluoromethyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,11H |
InChI-Schlüssel |
DLXWQOZAZLXAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.